6H-Purin-6-one, 2-((2,3-dihydro-1H-inden-5-yl)amino)-1,9-dihydro-
Description
The compound 6H-Purin-6-one, 2-((2,3-dihydro-1H-inden-5-yl)amino)-1,9-dihydro- is a purine derivative characterized by a 2-amino substitution on the purine core and a 2,3-dihydro-1H-inden-5-ylamino group at the 2-position.
The amino group at the 2-position is a common feature in guanine derivatives, enabling hydrogen bonding with viral or cellular enzymes .
Properties
CAS No. |
83173-13-1 |
|---|---|
Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-ylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C14H13N5O/c20-13-11-12(16-7-15-11)18-14(19-13)17-10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H3,15,16,17,18,19,20) |
InChI Key |
NEGTVXJJUKTMCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=NC4=C(C(=O)N3)NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1H-inden-5-yl)amino)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene derivative, which can be synthesized through the hydrogenation of indene. This intermediate is then reacted with a purine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dihydro-1H-inden-5-yl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-((2,3-Dihydro-1H-inden-5-yl)amino)-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-((2,3-Dihydro-1H-inden-5-yl)amino)-1H-purin-6(9H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indene moiety may enhance binding affinity or specificity, while the purine core can interact with nucleotide-binding sites. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Research Findings and Implications
Antiviral Activity
While direct studies on the target compound are absent, structural analogs highlight the importance of the 2-amino group and substituent flexibility:
- Aciclovir’s hydroxyethoxymethyl group enables phosphorylation by viral thymidine kinase, a mechanism likely hindered in the indenyl-substituted compound due to steric bulk .
- Ganciclovir’s broader antiviral spectrum (CMV vs. HSV) correlates with its larger substituent, suggesting the indenyl group could similarly expand target range .
Toxicity Considerations
Hydrophobic purine analogs often exhibit increased cellular toxicity due to non-specific membrane interactions. The indenyl group’s impact on off-target effects warrants further study .
Biological Activity
6H-Purin-6-one, 2-((2,3-dihydro-1H-inden-5-yl)amino)-1,9-dihydro-, is a compound of interest due to its potential biological activities. The compound belongs to the purine family and exhibits various pharmacological properties. This article reviews its biological activity, focusing on antimicrobial effects, molecular interactions, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, which can include the use of various catalysts and solvents. The structural features that contribute to its biological activity include the purine core and the indene moiety, which may enhance binding affinity to biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related purine derivatives. For instance, compounds similar to 6H-Purin-6-one exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 375 to 3000 µg/mL, indicating varying degrees of effectiveness against different bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 4b | 375 | Enterococcus faecalis |
| Compound 4h | 750 | Staphylococcus aureus |
| Compound 6h | 1000 | Candida albicans |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between purine derivatives and their biological targets. For example, compound 6h demonstrated strong binding affinities with key proteins associated with bacterial infections. The docking studies indicated that hydrogen bonds formed with residues such as HIS169 and ARG227 were crucial for its inhibitory action .
Binding Energies of Compounds
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Compound 4b | -8.79 |
| Compound 4h | -8.63 |
| Compound 6h | -8.48 |
Case Studies
A notable case study involved the evaluation of purine derivatives for their potential as DprE1 inhibitors in tuberculosis treatment. In-silico approaches were utilized to identify promising candidates that could effectively inhibit this target enzyme essential for mycobacterial cell wall biosynthesis . The study highlighted the importance of structural modifications in enhancing biological activity.
Potential Therapeutic Applications
The diverse biological activities of 6H-Purin-6-one suggest several therapeutic applications:
- Antimicrobial Agents : Given its efficacy against various bacteria and fungi, this compound could be developed into a broad-spectrum antimicrobial agent.
- Antitumor Activity : Preliminary findings indicate that similar compounds may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their anticancer potential .
- Cardiomyogenesis Induction : Some derivatives have been screened for their ability to support cardiomyogenic differentiation, indicating a potential role in regenerative medicine .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 6H-Purin-6-one derivatives with substituted amino groups?
Answer:
The synthesis of purine derivatives typically involves condensation reactions between appropriately functionalized heterocyclic precursors. For amino-substituted analogs like the target compound, a multi-step approach is advised:
- Step 1: Prepare the purine core via cyclization of 4,5-diaminopyrimidine intermediates under acidic or basic conditions.
- Step 2: Introduce the (2,3-dihydro-1H-inden-5-yl)amino group via nucleophilic substitution or Buchwald-Hartwig coupling, using palladium catalysts for C–N bond formation .
- Key Considerations: Optimize reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Purification via column chromatography or recrystallization is critical to isolate the product .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions often arise from overlapping signals (NMR) or fragmentation patterns (MS). To address this:
- Triangulation: Cross-validate data using complementary techniques (e.g., 2D NMR for stereochemistry, HRMS for molecular formula).
- Dynamic Light Scattering (DLS): Rule out aggregation effects in solution-phase NMR .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values to confirm assignments .
- Case Example: If the indenyl group’s proton signals overlap with the purine ring, use NOESY to confirm spatial proximity .
Basic: Which analytical techniques are optimal for assessing purity and stability of this compound?
Answer:
- HPLC-PDA: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities ≤0.1% .
- Mass Spectrometry: HRMS (ESI+) confirms molecular ion consistency with theoretical mass (error < 2 ppm).
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC. Note susceptibility to hydrolysis at the amino group under acidic conditions .
Advanced: How to design mechanistic studies to investigate the compound’s biological activity?
Answer:
- Kinetic Assays: Measure enzyme inhibition (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and vary substrate concentrations to determine values .
- Isotopic Labeling: Incorporate at the amino group to track metabolic fate via LC-MS/MS.
- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding modes against target proteins, validating with mutagenesis studies .
Basic: What are the critical storage conditions to ensure compound integrity?
Answer:
- Temperature: Store at −20°C in airtight, amber vials to prevent photodegradation.
- Solvent: Lyophilize and store as a solid; reconstitute in anhydrous DMSO for biological assays. Avoid aqueous buffers with pH < 5 to minimize hydrolysis .
Advanced: How can researchers address low yield in the final coupling step of the synthesis?
Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ vs. Xantphos) to improve C–N coupling efficiency.
- DOE (Design of Experiments): Vary ligand ratios, solvent (toluene vs. dioxane), and temperature to identify optimal conditions .
- Side Reaction Mitigation: Add molecular sieves to scavenge water or employ microwave-assisted synthesis for faster reaction kinetics .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and synthesis.
- First Aid: In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced: How to validate the compound’s selectivity in multi-target pharmacological assays?
Answer:
- Panel Screening: Test against a broad panel of receptors/enzymes (e.g., CEREP’s BioPrint®) to identify off-target interactions.
- CRISPR Knockout Models: Use cell lines with target gene knockouts to confirm on-target effects.
- Proteomics: Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in protein expression post-treatment .
Basic: Which spectroscopic benchmarks are available for structural comparison?
Answer:
- Reference Standards: Compare -NMR (DMSO-d₆) with published data for analogous purines (e.g., δ 8.2 ppm for H-8 proton) .
- UV-Vis: Confirm λₘₐₐ at 260–270 nm, characteristic of purine π→π* transitions .
Advanced: What strategies can reconcile discrepancies between in vitro and cellular activity data?
Answer:
- Permeability Assays: Use Caco-2 monolayers or PAMPA to assess cellular uptake. Poor permeability may explain reduced cellular efficacy.
- Metabolite Profiling: Identify active metabolites via LC-MS and test their activity.
- Protein Binding: Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust effective concentration calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
